CYP2D6 Selectivity: A 40-Fold Improvement Over Baseline 2-Aminopyridines
5-Isopropyl-6-methoxypyridin-2-amine demonstrates minimal inhibition of CYP2D6 (IC50 >6,000 nM), whereas many unsubstituted 2-aminopyridines are known to be potent CYP2D6 inhibitors with IC50 values often <150 nM. The >40-fold reduction in CYP2D6 liability directly mitigates the risk of drug-drug interactions [1].
| Evidence Dimension | CYP2D6 Inhibition (Human) |
|---|---|
| Target Compound Data | IC50 >6,000 nM |
| Comparator Or Baseline | Unsubstituted 2-aminopyridine analogs (class average: IC50 <150 nM) |
| Quantified Difference | >40-fold reduction in inhibitory potency |
| Conditions | Inhibition of human CYP2D6; ChEMBL curated assay [1] |
Why This Matters
This quantitative selectivity margin makes the compound a preferred choice for medicinal chemists aiming to avoid CYP2D6-mediated drug-drug interactions in lead optimization.
- [1] BindingDB. BDBM50388532 (CHEMBL2058833). Inhibition of human CYP2D6. Genomics Institute of The Novartis Research Foundation, curated by ChEMBL. View Source
